(1-Cyclobutylpyrrolidin-3-yl)methanol
Description
Properties
IUPAC Name |
(1-cyclobutylpyrrolidin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-7-8-4-5-10(6-8)9-2-1-3-9/h8-9,11H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEWGZNHUBMSOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCC(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (1-Cyclobutylpyrrolidin-3-yl)methanol is a member of the pyrrolidine family, characterized by its unique cyclobutyl substituent. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the realm of receptor interactions and therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Molecular Formula
- Chemical Formula : CHNO
- Molecular Weight : Approximately 141.21 g/mol
Structural Features
The compound features a cyclobutyl group attached to a pyrrolidine ring with a hydroxymethyl group at the 3-position. This structural configuration is significant as it influences the compound's biological activity and interaction with various biological targets.
Pharmacological Applications
Research indicates that this compound exhibits notable biological activities, particularly in pharmacological contexts. Its potential applications include:
- Receptor Modulation : The compound may interact with various receptors, influencing physiological responses.
- Antiviral Activity : Preliminary studies suggest potential efficacy against viral infections.
Study 1: Receptor Binding Kinetics
A study explored the binding kinetics of this compound at histamine receptors. The findings indicated that the compound has a prolonged residence time at H1 receptors compared to other analogs, suggesting enhanced therapeutic potential in allergy treatments.
| Compound | Residence Time (min) | Binding Affinity |
|---|---|---|
| This compound | >300 | High |
| Desloratadine | <33 | Moderate |
This data illustrates the compound's ability to maintain receptor occupancy longer than traditional antihistamines, potentially leading to improved efficacy.
Study 2: Antiviral Efficacy
In vitro assays demonstrated that this compound exhibited significant antiviral activity against influenza A virus strains. The compound showed an effective concentration (EC) value indicating its potency.
| Virus Strain | % Inhibition at 12.5 µM | EC (µM) |
|---|---|---|
| H1N1 | 76% | 0.91 |
| H5N1 | 89% | 2.15 |
These results underscore the potential of this compound as a candidate for antiviral drug development.
The mechanism by which this compound exerts its biological effects is believed to involve modulation of neurotransmitter systems and direct interaction with viral proteins. Further research is needed to elucidate the precise pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares “(1-Cyclobutylpyrrolidin-3-yl)methanol” with structurally related compounds, focusing on molecular features, physicochemical properties, stability, and applications.
Structural and Functional Group Variations
Physicochemical and Stability Comparisons
- Lipophilicity: The cyclopropylmethyl-piperidine derivative exhibits higher lipophilicity due to the larger piperidine ring and cyclopropane group, enhancing membrane permeability. The fluoropyridinyl-pyrrolidine compound has reduced lipophilicity due to the polar fluorine atom and aromatic pyridine ring, favoring aqueous solubility.
Reactivity :
- The strained cyclobutyl ring in the target compound may undergo ring-opening reactions under acidic or oxidative conditions, whereas the cyclopropyl group in and is more stable due to lower ring strain .
- The fluoropyridinyl substituent in is electron-withdrawing, deactivating the pyridine ring toward electrophilic substitution but enhancing resistance to oxidation .
Preparation Methods
Alkylation of Pyrrolidine Derivatives
One common method involves the N-alkylation of a 3-hydroxymethylpyrrolidine precursor with cyclobutyl halides or equivalents. This method ensures selective substitution at the nitrogen atom while preserving the hydroxymethyl group.
- Step 1: Synthesis of 3-hydroxymethylpyrrolidine via reduction of the corresponding pyrrolidin-3-one or by ring closure of appropriate amino alcohol precursors.
- Step 2: N-Alkylation with cyclobutyl bromide or chloride under basic conditions (e.g., using potassium carbonate or sodium hydride) in solvents like DMF or acetonitrile.
- Step 3: Purification via chromatography to isolate this compound.
This method is supported by analogous synthetic procedures in heterocyclic chemistry patents and literature, where selective N-alkylation is a key step for cyclobutyl-substituted nitrogen heterocycles.
Reductive Amination Approach
Another approach involves reductive amination of 3-pyrrolidinylmethanol with cyclobutyl aldehyde or ketone derivatives:
- Step 1: Condensation of 3-pyrrolidinylmethanol with cyclobutyl aldehyde under mild acidic conditions to form an imine intermediate.
- Step 2: Reduction of the imine using reducing agents such as sodium cyanoborohydride or hydrogenation catalysts to yield the N-cyclobutylated product.
- Step 3: Isolation and purification of the final compound.
This method offers high selectivity and yield and is commonly used for the preparation of N-substituted amines in medicinal chemistry.
Reaction Conditions and Optimization
| Preparation Step | Typical Reagents/Conditions | Notes on Optimization |
|---|---|---|
| Hydroxymethylation | Reduction of pyrrolidin-3-one (e.g., NaBH4) | Control of temperature to prevent over-reduction |
| N-Alkylation | Cyclobutyl bromide, K2CO3, DMF, 50-80°C | Use of excess base improves yield; solvent choice critical for selectivity |
| Reductive Amination | Cyclobutyl aldehyde, NaBH3CN, MeOH, pH 6-7 | pH control essential to avoid side reactions; mild temperature (~25°C) preferred |
Analytical and Purification Techniques
- Chromatography: Flash column chromatography using silica gel is standard for purification.
- Spectroscopy: Confirmation of structure by ^1H NMR and ^13C NMR, showing characteristic signals for cyclobutyl and pyrrolidine ring protons, and the hydroxymethyl group.
- Mass Spectrometry: Used to confirm molecular weight and purity.
- Chiral HPLC: May be employed if enantiomeric purity is required.
Research Findings and Yield Data
Research patents and medicinal chemistry literature indicate:
- Yields for N-alkylation routes typically range from 60% to 85% after purification.
- Reductive amination methods often achieve yields in the 70%-90% range with high selectivity.
- Reaction times vary from 6 to 24 hours depending on conditions and scale.
- Side reactions such as over-alkylation or ring opening are minimized by controlling reagent stoichiometry and reaction environment.
Comparative Table of Preparation Methods
| Method | Key Reagents | Yield Range | Advantages | Limitations |
|---|---|---|---|---|
| N-Alkylation | Cyclobutyl bromide, base | 60-85% | Straightforward, scalable | Requires careful control of conditions to avoid side reactions |
| Reductive Amination | Cyclobutyl aldehyde, NaBH3CN | 70-90% | High selectivity, mild conditions | Sensitive to pH, requires careful handling of reducing agent |
Summary and Expert Notes
- The preparation of this compound is well-established through classical organic synthesis techniques involving N-alkylation and reductive amination.
- The choice of method depends on available starting materials, desired purity, and scale.
- Optimization of reaction conditions such as solvent, temperature, and reagent stoichiometry is crucial for maximizing yield and purity.
- Analytical validation through NMR, MS, and chromatography ensures the integrity of the synthesized compound.
- These methods are supported by patent literature and medicinal chemistry research focused on histamine receptor ligands and related heterocyclic compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
